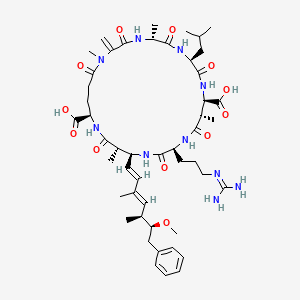

Microcystin-LR

Description

This compound is a natural product found in Romanoa, Fischerella, and other organisms with data available.

This compound (MC-LR) is a naturally occurring toxin produced by cyanobacteria. It is one of a large family of microcystins. It is considered the most toxic compound of this family. Some evidence shows the toxin can be transported by irrigation into the food chain. Microcystins are chemically stable over a wide range of temperature and pH, possibly as a result of their cyclic structure. The toxins are also resistant to enzymatic hydrolysis (in guts of animals) by some general proteases, such as pepsin, trypsin, collagenase, and chymotrypsin.

Properties

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZCGGRZINLQBL-GWRQVWKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3031654 | |

| Record name | Microcystin LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

995.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Highly soluble in water, In ethanol, 1 mg/mL, In ethanol, dimethyl sulfoxide, and dimethylformamide, 10 mg/mL | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 g/ cu cm | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, clear film, White solid | |

CAS No. |

101043-37-2 | |

| Record name | Microcystin-LR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101043372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin LR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Microcystin LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICROCYSTIN-LR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ8332842Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

history of Microcystin-LR discovery and isolation

An In-Depth Technical Guide on the Discovery and Isolation of Microcystin-LR for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MC-LR) is a potent hepatotoxin produced by various species of freshwater cyanobacteria, most notably Microcystis aeruginosa. As one of the most common and toxic congeners of the microcystin (B8822318) family, it poses a significant threat to animal and human health through the contamination of drinking and recreational water sources.[1] The discovery and elucidation of the structure and mechanism of action of MC-LR have been pivotal in understanding the toxicology of harmful algal blooms. This technical guide provides a comprehensive overview of the history of its discovery, detailed experimental protocols for its isolation and characterization, quantitative toxicity data, and an exploration of its molecular signaling pathways.

A Chronicle of Discovery: The History of this compound Research

The journey to understanding this compound is a story of careful observation, advancing analytical techniques, and collaborative scientific effort. The timeline below outlines the key milestones in the discovery and characterization of this potent cyanotoxin.

Early Observations of Cyanobacterial Toxicity:

-

1878: The first documented report of animal poisoning attributed to cyanobacteria was published in Nature by George Francis. He described the deaths of livestock that consumed water containing a dense bloom of what was then called blue-green algae in the Murray River, Australia.[2]

-

1942-1943: Louw and Smit were among the first to attempt to isolate and characterize a toxin from a Microcystis toxica bloom in the Vaal Dam reservoir in South Africa. They incorrectly identified it as an alkaloid but correctly noted its hepatotoxic properties.[3]

Isolation and Structural Elucidation:

-

1970s: The toxin responsible for the hepatotoxicity of Microcystis aeruginosa blooms was first isolated and identified as a toxic compound.[1]

-

Early 1980s: The full chemical structure of the first microcystin was elucidated, revealing it to be a cyclic heptapeptide.[3] This was a significant breakthrough, moving the understanding of these toxins from observational to molecular. The two variable L-amino acids in the structure were identified, leading to the naming convention for different microcystin variants.[4]

Unraveling the Mechanism of Action:

-

1990: A landmark discovery was made when researchers found that microcystins are potent inhibitors of protein phosphatase 1 (PP1) and 2A (PP2A). This finding was a critical step in understanding the molecular basis of MC-LR's toxicity and its role as a tumor promoter.[5]

Modern Analytical and Toxicological Studies:

-

1990s to Present: Advances in analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have enabled the identification and quantification of over 250 different microcystin congeners.[4] Concurrently, extensive toxicological studies have been conducted to determine the lethal doses (LD50) of various microcystins and to investigate their effects on different organisms.

Experimental Protocols for Isolation and Characterization

The isolation and characterization of this compound from cyanobacterial biomass is a multi-step process that requires careful execution. The following protocols are synthesized from established methods in the field.

Extraction of Microcystins from Cyanobacterial Cells

Objective: To extract intracellular microcystins from lyophilized cyanobacterial cells.

Materials:

-

Lyophilized cyanobacterial cells (Microcystis aeruginosa)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Sonicator or tissue homogenizer

-

Rotary evaporator

Protocol:

-

Cell Lysis: Resuspend a known weight of lyophilized cyanobacterial cells in a 70-80% aqueous methanol solution.

-

Homogenization: Subject the cell suspension to sonication or mechanical homogenization to ensure complete cell lysis and release of intracellular toxins.

-

Extraction: Stir the homogenate at room temperature for 1-2 hours to allow for efficient extraction of the microcystins into the solvent.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the cell debris.

-

Supernatant Collection: Carefully decant and collect the supernatant containing the crude microcystin extract.

-

Re-extraction (Optional): To maximize the yield, the cell pellet can be re-extracted with the same solvent mixture, and the supernatants pooled.

-

Solvent Evaporation: Concentrate the crude extract using a rotary evaporator under reduced pressure to remove the methanol.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of deionized water or a suitable solvent for further purification.

Purification by Solid-Phase Extraction (SPE)

Objective: To remove interfering compounds and concentrate the microcystins from the crude extract.

Materials:

-

C18 SPE cartridges

-

Methanol (HPLC grade)

-

Deionized water

-

Vacuum manifold

Protocol:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Load the reconstituted crude extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove polar impurities. A subsequent wash with a low percentage of methanol (e.g., 20-30%) can be used to remove less polar, non-microcystin compounds.

-

Elution: Elute the microcystins from the cartridge using a higher concentration of methanol (e.g., 70-90%).

-

Collection: Collect the eluate containing the purified microcystins.

-

Drying: Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitution: Reconstitute the purified extract in a known volume of a suitable solvent for HPLC analysis.

Isolation and Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from other microcystin congeners and impurities.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase analytical column

-

Mobile phase A: Deionized water with 0.1% formic acid or trifluoroacetic acid (TFA)

-

Mobile phase B: Acetonitrile with 0.1% formic acid or TFA

-

This compound standard

Protocol:

-

Sample Preparation: Filter the reconstituted purified extract through a 0.22 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of mobile phase A and B. A typical gradient might start with a high percentage of A, ramping up to a high percentage of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 238 nm.

-

-

Injection: Inject a known volume of the sample onto the HPLC column.

-

Data Analysis:

-

Identify the this compound peak by comparing its retention time to that of a pure standard.

-

Quantify the concentration of this compound by creating a standard curve with known concentrations of the standard and integrating the peak area of the sample.

-

Quantitative Data on this compound Toxicity

The toxicity of this compound has been extensively studied, primarily through mouse bioassays and in vitro enzyme inhibition assays. The following tables summarize key quantitative data.

Lethal Dose (LD50) Values of Microcystin Congeners

The acute toxicity of microcystins is typically expressed as the LD50 value, the dose required to kill 50% of a test population. The primary route of administration for these studies is intraperitoneal (i.p.) injection in mice.

| Microcystin Congener | Variable Amino Acids (X/Z) | LD50 (µg/kg body weight, i.p. mouse) | Reference(s) |

| MC-LR | Leucine/Arginine | 50 - 60 | [6] |

| MC-LA | Leucine/Alanine | ~50 | [7] |

| MC-YR | Tyrosine/Arginine | ~50 | [7] |

| MC-RR | Arginine/Arginine | 600 | [6] |

| MC-LF | Leucine/Phenylalanine | Not Determined | [4] |

| MC-LW | Leucine/Tryptophan | Not Determined | [4] |

In Vitro Inhibition of Protein Phosphatases

This compound is a potent inhibitor of protein phosphatases 1 and 2A. The inhibitory concentration (IC50) is the concentration of the toxin required to inhibit 50% of the enzyme's activity.

| Enzyme | Substrate | IC50 of MC-LR | Reference(s) |

| Protein Phosphatase 1 (PP1) | p-Nitrophenyl phosphate (B84403) (pNPP) | ~1.7 nM | [5] |

| Protein Phosphatase 2A (PP2A) | p-Nitrophenyl phosphate (pNPP) | ~0.04 nM | [5] |

Molecular Mechanism of Action and Signaling Pathways

The primary mechanism of this compound toxicity is the potent and specific inhibition of the catalytic subunits of protein phosphatases 1 (PP1) and 2A (PP2A).[8] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting critical cellular processes.

Inhibition of Protein Phosphatases

MC-LR binds covalently to a cysteine residue within the catalytic subunit of PP1 and PP2A, leading to irreversible inhibition.[9] This disruption of the delicate balance between protein phosphorylation (by kinases) and dephosphorylation (by phosphatases) has profound consequences for the cell.

Downstream Signaling Pathways

The hyperphosphorylation of key regulatory proteins triggers a cascade of downstream signaling events, ultimately leading to cytotoxicity, apoptosis, and tumor promotion.

-

Cytoskeletal Disruption: Hyperphosphorylation of cytoskeletal proteins, such as cytokeratins, leads to the collapse of the intermediate filament network, loss of cell shape, and membrane blebbing.

-

MAPK Pathway Activation: Inhibition of PP2A can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[10]

-

PI3K/Akt and Wnt/β-catenin Pathway Activation: Studies have shown that MC-LR can activate the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cell survival and proliferation. Aberrant activation of these pathways is often associated with cancer.[11]

-

Induction of Oxidative Stress: MC-LR exposure has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

-

Apoptosis: The culmination of these signaling disruptions can trigger programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic pathways.

Conclusion

The discovery and ongoing research into this compound have significantly advanced our understanding of cyanobacterial toxins. From the initial observations of animal poisonings to the detailed elucidation of its molecular structure and mechanism of action, the study of MC-LR has provided a crucial framework for assessing the risks associated with harmful algal blooms. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development. A thorough understanding of the history, isolation, and toxicological properties of this compound is essential for developing effective strategies for monitoring, mitigation, and potentially harnessing its biochemical properties for therapeutic applications.

References

- 1. This compound and its health impacts: Chemistry, transmission routes, mechanisms of toxicity and target organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanotoxin - Wikipedia [en.wikipedia.org]

- 3. Structural Diversity, Characterization and Toxicology of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. Effect of this compound on protein phosphatase 2A and its function in human amniotic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. researchgate.net [researchgate.net]

- 8. Cyanobacterial this compound is a potent and specific inhibitor of protein phosphatases 1 and 2A from both mammals and higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-Term Exposure to this compound Induces Gastric Toxicity by Activating the Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Microcystin-LR chemical structure and physiochemical properties

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Microcystin-LR

Introduction

This compound (MC-LR) is a potent cyclic heptapeptide (B1575542) toxin produced by various species of freshwater cyanobacteria, most notably Microcystis aeruginosa.[1] It is one of the most abundant and toxic congeners among the over 250 identified microcystins.[1][2] The toxin's stability in water and resistance to hydrolysis and oxidation make it a significant concern for water quality and public health.[1][2] Due to its specific and potent inhibition of protein phosphatases, MC-LR is also a valuable tool in biochemical research for studying cellular signaling pathways.[3] This guide provides a detailed overview of the chemical structure and physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is a monocyclic heptapeptide, meaning it consists of seven amino acids linked in a ring.[2][4] Its structure is characterized by five relatively constant amino acids and two variable L-amino acids.[5] In MC-LR, these variable positions are occupied by Leucine (L) and Arginine (R), which are indicated by the "LR" in its name.[2][5]

The seven amino acids constituting this compound are:

-

D-Alanine at position 1[4]

-

L-Leucine at position 2 (variable region)[4]

-

D-erythro-β-methylaspartic acid (MeAsp) at position 3[4]

-

L-Arginine at position 4 (variable region)[4]

-

(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) at position 5, a unique and essential amino acid for its biological activity[4][5]

-

D-Glutamic acid (Glu) at position 6[4]

-

N-methyldehydroalanine (Mdha) at position 7[4]

The IUPAC name for this compound is (5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-Methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid.[1][2]

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its environmental fate, bioavailability, and toxicokinetics. The molecule's cyclic structure contributes to its high stability.[1] It is resistant to chemical breakdown like hydrolysis or oxidation under typical environmental conditions and can also withstand boiling.[1][2] The toxin's half-life at pH 1 and 40°C is three weeks, while under typical ambient conditions, it extends to 10 weeks.[1]

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄₉H₇₄N₁₀O₁₂ | [6] |

| Molecular Weight | 995.17 g/mol | [7] |

| CAS Number | 101043-37-2 | [2][8] |

| Appearance | White solid | [2][9] |

| Density | 1.299 g/cm³ | [2][9] |

| Water Solubility | > 1 g/L | [10] |

| Solubility in Organic Solvents | Ethanol: ~10 mg/mLMethanol: ~10 mg/mLDMSO: ~10 mg/mL | [8] |

| pKa | pKa1 = 2.09pKa2 = 2.19pKa3 = 12.48 | [11] |

| log P (Octanol-Water Partition Coefficient) | -1.44 | [2] |

| log D (Distribution Coefficient at pH 7) | ~ -1.2 to -1.57 | [11][12] |

Experimental Protocols & Methodologies

The determination and quantification of this compound and its physicochemical properties rely on various analytical techniques.

Quantification and Detection

-

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, identification, and quantification of MC-LR.[13] Samples, often extracted from water or cyanobacterial cells using aqueous methanol, are passed through a C18 column. Detection is typically performed with a Diode-Array Detector (DAD).[13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, particularly at trace levels in environmental samples, LC-MS/MS is employed.[12][14] This method allows for the determination of MC-LR concentrations as low as 0.015 µg/L.[12] The protocol involves solid-phase extraction (SPE) on an ODS (octadecylsilica) cartridge to concentrate the toxin from water samples, followed by analysis on the LC-MS/MS system.[10]

Determination of Physicochemical Properties

-

Hydrophobicity (log P / log D): The hydrophobicity of microcystins can be estimated by measuring their retention factor on an octadecylsilica (ODS) column with water as the eluent.[10] The n-octanol/water distribution ratio (D_OW) as a function of pH is measured using HPLC combined with mass spectrometry (LC-MS), which allows for the determination of log D values across a range of pH levels.[11]

-

Stability Studies: The chemical stability of MC-LR is assessed by incubating solutions of the toxin under various conditions (e.g., different temperatures and pH values) for set time periods. The remaining concentration of the toxin is then quantified at intervals using methods like LC-MS to determine its degradation rate.[12]

Key Signaling Pathways and Mechanism of Action

This compound exerts its toxicity primarily through the potent and specific inhibition of protein phosphatase 1 (PP1) and 2A (PP2A).[2][3] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, disrupting critical signaling cascades.[1]

Protein Phosphatase Inhibition Pathway

MC-LR enters hepatocytes via organic anion-transporting polypeptides (OATPs).[15] Inside the cell, it binds to the catalytic subunits of PP1 and PP2A. This interaction involves a rapid binding step followed by the formation of a slower, covalent bond between a methylene (B1212753) group on the Mdha residue of MC-LR and a cysteine residue on the phosphatase, leading to irreversible inhibition.[2] This disrupts the balance of protein phosphorylation, leading to cytoskeletal damage, loss of cell morphology, and ultimately cell death.[1]

Induction of Oxidative Stress and Apoptosis

MC-LR exposure leads to the generation of reactive oxygen species (ROS), causing oxidative stress.[3] This stress can damage DNA, proteins, and lipids, and activate multiple pro-apoptotic signaling pathways.[3][16] Pathways involving JNK (c-Jun N-terminal kinase), p53, and NF-κB are often implicated. Activation of these pathways can lead to the expression of pro-apoptotic proteins (like Bax) and the suppression of anti-apoptotic proteins (like Bcl-2), ultimately triggering programmed cell death.[16][17]

Endoplasmic Reticulum Stress Pathway

Recent studies have shown that MC-LR can induce endoplasmic reticulum stress (ERS).[18] This involves the activation of the IRE1α/XBP1 signaling pathway. Under ERS, the ribonuclease activity of IRE1α is activated, which splices XBP1 mRNA to produce the active transcription factor XBP1s. This pathway can promote cancer cell survival, metastasis, and immune suppression, linking MC-LR exposure to cancer progression.[18]

References

- 1. This compound | C49H74N10O12 | CID 445434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound and its health impacts: Chemistry, transmission routes, mechanisms of toxicity and target organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. This compound, Microcystis aeruginosa [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. webqc.org [webqc.org]

- 10. Determination of some physicochemical parameters of microcystins (cyanobacterial toxins) and trace level analysis in environmental samples using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aloki.hu [aloki.hu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound Induces Apoptosis via NF-κB/iNOS Pathway in INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Regulates Interaction between Tumor Cells and Macrophages via the IRE1α/XBP1 Signaling Pathway to Promote the Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Toxicity: An In-Depth Technical Guide to the Microcystin-LR Biosynthesis Pathway in Microcystis aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcystis aeruginosa, a freshwater cyanobacterium, is notorious for its production of microcystins, a group of cyclic heptapeptide (B1575542) hepatotoxins. Among the over 270 known congeners, Microcystin-LR (MC-LR) is one of the most common and toxic variants.[1] These toxins pose a significant threat to public health and ecosystems, primarily through their potent inhibition of eukaryotic protein phosphatases 1 and 2A.[2] The biosynthesis of microcystins is a complex process orchestrated by a large multienzyme complex encoded by the mcy gene cluster.[1][3] This technical guide provides a detailed exploration of the MC-LR biosynthesis pathway in Microcystis aeruginosa, focusing on the genetic and enzymatic machinery, regulatory influences, and key experimental methodologies for its investigation.

The Microcystin (B8822318) Synthetase (mcy) Gene Cluster

The genetic blueprint for MC-LR synthesis is located on a 55 kb gene cluster containing ten core genes, mcyA-J.[1][3][4] These genes are organized into two bidirectionally transcribed operons, mcyA-C and mcyD-J, regulated by a central promoter region between mcyA and mcyD.[3][4][5] The products of these genes are large, multifunctional enzymes, including nonribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and hybrid NRPS-PKS enzymes, along with tailoring enzymes that modify the final structure.[1][2][5]

| Gene | Enzyme Type | Putative Function in MC-LR Biosynthesis |

| mcyA | NRPS | Activates and incorporates D-Alanine and the variable L-Leucine (in the X position). Contains an N-methyltransferase (NMT) domain.[6][7] |

| mcyB | NRPS | Activates and incorporates D-erythro-β-methylaspartic acid (D-MeAsp). The adenylation domain of the first module (mcyB1) is responsible for recognizing and activating the variable amino acid at the X position.[7][8] |

| mcyC | NRPS | Activates and incorporates the variable L-Arginine (in the Z position) and contains a thioesterase (TE) domain for cyclization of the heptapeptide.[7] |

| mcyD | PKS | Involved in the initial steps of the biosynthesis of the unique C20 amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda).[5] |

| mcyE | Hybrid NRPS-PKS | Continues the synthesis of the Adda moiety and activates D-Glutamate. |

| mcyF | Racemase | Putatively involved in the epimerization of amino acids. Specifically, it has been suggested to be an aspartate racemase.[9] |

| mcyG | Hybrid NRPS-PKS | Initiates the biosynthesis of the Adda precursor from phenylacetate (B1230308).[2] |

| mcyH | ABC Transporter | Believed to be involved in the transport of microcystin out of the cell.[5][9] |

| mcyI | Dehydratase | Putatively involved in a dehydration step during the biosynthesis.[9] |

| mcyJ | O-methyltransferase | Believed to be responsible for the O-methylation of the Adda precursor.[5][9] |

The Biosynthesis Pathway of this compound

The synthesis of MC-LR is a multi-step process that combines elements of both polyketide and nonribosomal peptide synthesis. The pathway can be broadly divided into three stages: 1) Synthesis of the unique Adda side chain, 2) Stepwise condensation of the seven amino acid residues, and 3) Cyclization of the linear heptapeptide.

Synthesis of the Adda Moiety

The biosynthesis of the characteristic Adda residue is initiated by the McyG enzyme, which utilizes phenylacetate as a starter unit. The polyketide chain is then extended through the sequential action of the PKS modules within McyG, McyD, and McyE.[3] This process involves multiple enzymatic domains, including acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP) domains. The final steps of Adda synthesis involve tailoring reactions catalyzed by McyJ (O-methylation) and McyI (dehydration).[9]

Assembly of the Heptapeptide Chain

Following the synthesis of the Adda precursor, the NRPS machinery begins the sequential addition of the seven amino acid residues in the following order: D-Alanine, L-Leucine, D-methylaspartic acid, L-Arginine, Adda, D-Glutamate, and N-methyldehydroalanine (Mdha). Each NRPS module is responsible for the recognition, activation (adenylation domain), and covalent binding (thiolation domain) of a specific amino acid. The condensation domains then catalyze the formation of peptide bonds between the growing peptide chain and the next amino acid. The adenylation domains of McyB and McyC are responsible for the incorporation of the variable amino acids at the X (Leucine in MC-LR) and Z (Arginine in MC-LR) positions, respectively.[8]

Cyclization

The final step in the biosynthesis of MC-LR is the cyclization of the linear heptapeptide. This reaction is catalyzed by a thioesterase (TE) domain located at the C-terminus of McyC. The TE domain releases the fully assembled peptide from the enzyme complex and facilitates the formation of the cyclic structure.

Regulation of this compound Biosynthesis

The production of MC-LR is not constitutive and is influenced by various environmental factors, including light, nutrient availability, and stress conditions.

Light

Light intensity has been shown to be a critical factor in regulating mcy gene expression. Studies have demonstrated that higher light intensities generally lead to increased transcription of mcy genes, such as mcyB and mcyD.[10] For instance, one study reported a significant increase in mcyB and mcyD transcript levels when M. aeruginosa cultures were shifted from low light (16 µmol of photons m⁻² s⁻¹) to high light (68 µmol of photons m⁻² s⁻¹).[10]

| Light Condition | Relative mcyD Expression (Fold Change) | Reference |

| Low Light (4 µmol photons m⁻² s⁻¹) vs. High Light (30 µmol photons m⁻² s⁻¹) | Up to 10.75-fold higher at 50 µmol photons m⁻² s⁻¹ in one study | [11] |

| Dark vs. Low Light (16 µmol photons m⁻² s⁻¹) | Significant increase | [10] |

| Medium Light (31 µmol photons m⁻² s⁻¹) vs. High Light (68 µmol photons m⁻² s⁻¹) | Significant increase | [10] |

Nutrient Limitation

Nutrient availability, particularly phosphorus and nitrogen, plays a complex role in regulating microcystin production. Under phosphorus-limited conditions, the cellular content of MC-LR has been observed to increase, even as the overall growth rate of the cyanobacteria decreases.[2] Similarly, nitrogen limitation can also lead to an increase in microcystin content per cell.[5]

| Nutrient Condition | MC-LR Content (µg/g dry weight) | MC Production Rate (µg/g/day) | Reference |

| Phosphorus-limited (low growth rate) | ~339 | Lower | [2] |

| Phosphorus-replete (high growth rate) | Lower | Higher (linearly proportional to growth rate) | [2] |

| Nitrogen-limited (low growth rate) | Lower | Lower | [5] |

| Nitrogen-replete (high growth rate) | Higher | Higher | [5] |

Experimental Protocols

Quantification of mcy Gene Expression by Quantitative PCR (qPCR)

This protocol outlines the general steps for quantifying the expression of mcy genes in M. aeruginosa using reverse transcription quantitative PCR (RT-qPCR).

1.1. RNA Extraction:

-

Harvest M. aeruginosa cells by centrifugation.

-

Lyse the cells using a suitable method (e.g., bead beating, enzymatic digestion with lysozyme).

-

Extract total RNA using a commercial kit or a Trizol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

1.2. cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

1.3. qPCR Reaction:

-

Prepare a qPCR reaction mixture containing:

-

cDNA template

-

Forward and reverse primers for the target mcy gene (e.g., mcyD) and a reference gene (e.g., 16S rRNA)

-

A fluorescent dye (e.g., SYBR Green) or a probe-based chemistry

-

qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

-

-

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

1.4. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method or a standard curve.

Gene Knockout via Homologous Recombination

This protocol provides a general framework for creating a gene knockout mutant of a mcy gene in M. aeruginosa using homologous recombination.

2.1. Construction of the Knockout Vector:

-

Amplify the upstream and downstream flanking regions (homology arms) of the target mcy gene from M. aeruginosa genomic DNA by PCR.

-

Clone the homology arms into a suicide or delivery vector on either side of an antibiotic resistance cassette.

-

Verify the sequence of the final construct.

2.2. Transformation of M. aeruginosa:

-

Grow M. aeruginosa to mid-exponential phase.

-

Prepare competent cells (e.g., by electroporation or natural transformation protocols).

-

Transform the competent cells with the knockout vector.

2.3. Selection of Mutants:

-

Plate the transformed cells on a selective medium containing the appropriate antibiotic.

-

Incubate under suitable conditions until colonies appear.

-

Screen individual colonies by PCR using primers that flank the target gene to identify double-crossover homologous recombination events (indicated by a size shift in the PCR product).

2.4. Confirmation of Gene Knockout:

-

Confirm the absence of the target gene transcript by RT-PCR.

-

Analyze the phenotype of the mutant, including the inability to produce microcystin, by HPLC or ELISA.

References

- 1. Heterologous expression and characterisation of microcystinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Polyketide Synthase Machinery from the pks Island Facilitates Isolation of a Candidate Precolibactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of qPCR and RT-qPCR for Monitoring Variations of Microcystin Producers and as an Early Warning System to Predict Toxin Production in an Ohio Inland Lake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Characterization of Potential Microcystin-Producing Cyanobacteria in Lake Ontario Embayments and Nearshore Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Detection of Toxigenicity by a Probe for the Microcystin Synthetase A Gene (mcyA) of the Cyanobacterial Genus Microcystis: Comparison of Toxicities with 16S rRNA and Phycocyanin Operon (Phycocyanin Intergenic Spacer) Phylogenies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Chip Assay and Quantitative PCR for Detecting Microcystin Synthetase E Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Diversity, Characterization and Toxicology of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Architecture of Microcystin-LR Biosynthesis in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcystins, a class of cyclic heptapeptide (B1575542) hepatotoxins, are secondary metabolites produced by several genera of cyanobacteria, most notably Microcystis, Anabaena, and Planktothrix. Among the more than 200 known microcystin (B8822318) variants, Microcystin-LR (MC-LR) is one of the most common and toxic congeners. The biosynthesis of these toxins is not ribosomal but is orchestrated by a large multienzyme complex encoded by the mcy gene cluster. This technical guide provides an in-depth exploration of the genetic basis of this compound production, detailing the molecular machinery, regulatory mechanisms, and key experimental methodologies used in its study.

The Microcystin Synthetase (mcy) Gene Cluster

The production of this compound is encoded by a 55-kb gene cluster, designated mcy, which comprises ten genes (mcyA-J) organized into two divergently transcribed operons.[1] This gene cluster houses the blueprints for a modular nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic complex.

Table 1: The mcy Gene Cluster and the Functions of its Encoded Proteins

| Gene | Encoded Protein | Function in this compound Biosynthesis |

| Operon 1 | ||

| mcyA | McyA (NRPS) | Incorporates D-Ala and L-Leu |

| mcyB | McyB (NRPS) | Incorporates D-MeAsp (D-erythro-β-methylaspartic acid) |

| mcyC | McyC (NRPS) | Incorporates L-Arg and contains a thioesterase domain for cyclization |

| Operon 2 | ||

| mcyD | McyD (PKS) | Involved in the synthesis of the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) side chain |

| mcyE | McyE (NRPS/PKS Hybrid) | Incorporates D-Glu and continues Adda synthesis |

| mcyF | McyF (Racemase) | Putative aspartate racemase |

| mcyG | McyG (NRPS/PKS Hybrid) | Initiates Adda synthesis from phenylacetate |

| mcyH | McyH (ABC Transporter) | Putative transporter for microcystin export[2][3] |

| mcyI | McyI (Dehydratase) | Putative aspartate dehydratase |

| mcyJ | McyJ (O-methyltransferase) | O-methylation of the Adda moiety |

The Biosynthesis Pathway of this compound

The synthesis of this compound is a multi-step process initiated on the McyG protein and proceeds in an assembly-line fashion across the multi-enzyme complex. The pathway involves both polyketide synthesis for the unique Adda moiety and nonribosomal peptide synthesis for the cyclic peptide backbone.

Caption: Biosynthesis pathway of this compound.

Regulation of mcy Gene Expression

The expression of the mcy gene cluster is tightly regulated in response to various environmental cues. A bidirectional promoter located between the mcyA and mcyD genes controls the transcription of the two operons.[1] Environmental factors such as light intensity, nutrient availability (nitrogen and phosphorus), and temperature have been shown to significantly influence mcy gene transcription and subsequent toxin production.

Table 2: Influence of Environmental Factors on mcy Gene Expression and this compound Production

| Factor | Condition | Effect on mcy Gene Expression | Effect on this compound Production | Reference(s) |

| Light Intensity | High light (68 µmol photons m⁻² s⁻¹) | Increased mcyB and mcyD transcripts | Increased | [4] |

| Low light (4 µmol photons m⁻² s⁻¹) | Higher mcyA expression in M. aeruginosa during adaptation phase | Lower | [5] | |

| Nitrogen (N) | N-limitation | Increased mcy gene transcription | Increased | [1] |

| Phosphorus (P) | P-limitation | Variable effects on mcy gene expression | Increased intracellular MC-LR and MC-RR | [6] |

| Temperature | 20°C | Higher intracellular MC-LR and (D-Asp³)-MC-LR | Higher intracellular concentration | [1][6] |

| 35°C | Lower intracellular MC-LR | Lower intracellular concentration | [7] |

Quantitative Data on this compound Production

The production of this compound can vary significantly between different cyanobacterial strains and under different environmental conditions.

Table 3: this compound Production in Microcystis aeruginosa under Varying Nutrient Conditions

| Strain | N:P Ratio | MC-LR Concentration (µg/L) | Reference |

| M. aeruginosa | 5:1 | 228.2 (maximal) | [8] |

| M. aeruginosa | 0.1:1 | Lower | [8] |

Table 4: Intracellular Microcystin Content in Microcystis aeruginosa FACHB-905 under Phosphorus Depletion

| Initial Phosphorus (mg/L) | Total Intracellular Microcystin (fg/cell) |

| 5.4 | 22.86 |

| 0.54 | 18.28 |

| 0.054 | 15.22 |

| 0 | 11.96 |

| Data adapted from[9]. |

Experimental Protocols

Quantification of mcy Gene Expression using Real-Time Quantitative PCR (RT-qPCR)

This protocol allows for the sensitive quantification of mcy gene transcripts, providing insights into the regulation of microcystin production.

Caption: Workflow for RT-qPCR analysis of mcy gene expression.

Methodology:

-

RNA Extraction: Total RNA is extracted from cyanobacterial cells using a suitable commercial kit or a standard protocol involving cell lysis, phenol-chloroform extraction, and precipitation.

-

DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Real-Time qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, mcy gene-specific primers, a fluorescent dye (e.g., SYBR Green) or a probe, and a DNA polymerase.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target mcy gene, often normalized to a housekeeping gene (e.g., 16S rRNA, rpoC1).[10]

Table 5: Exemplary qPCR Primers for mcy Gene Quantification in Microcystis

| Target Gene | Primer Name | Sequence (5' -> 3') | Reference |

| mcyA | mcyA-F | GGGAAAAAAGTTTATACACA | [11] |

| mcyA-R | AATTGCTAGGAGCTGTTATT | [11] | |

| mcyB | mcyB-F | GAGACGCAAATCGGGAAAC | [12] |

| mcyB-R | CGTCGACATAGCGCTTCA | [12] | |

| mcyE | mcyE-F2 | GAAATTTGTGTAGAAGGTGC | [13] |

| MicmcyE-R8 | CAATGGGAGCATAACGAG | [13] |

This compound Extraction and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of different microcystin congeners.

Methodology:

-

Cell Harvesting and Lysis: Cyanobacterial cells are harvested by centrifugation or filtration. Intracellular toxins are released by cell lysis, which can be achieved through sonication, freeze-thaw cycles, or chemical extraction.

-

Extraction: The lysed cell suspension is extracted with a solvent, typically 75% aqueous methanol. The mixture is vortexed and centrifuged to pellet cell debris.

-

Solid-Phase Extraction (SPE) (Optional): For samples with low toxin concentrations, the extract can be further purified and concentrated using a C18 SPE cartridge.

-

HPLC Analysis: The clarified extract is injected into an HPLC system equipped with a C18 reverse-phase column.

-

Detection and Quantification: Microcystins are typically detected by their characteristic UV absorbance at 238 nm. Quantification is performed by comparing the peak area of the sample to a calibration curve generated with a certified this compound standard.

Generation of mcy Gene Knockout Mutants

Creating knockout mutants by disrupting specific mcy genes is a powerful tool to confirm their function in microcystin biosynthesis. This is often achieved through homologous recombination using a suicide vector.[14]

Caption: Workflow for generating an mcy gene knockout mutant.

Methodology:

-

Suicide Vector Construction: A suicide vector, which cannot replicate in the host cyanobacterium, is constructed. This vector contains an antibiotic resistance cassette flanked by DNA sequences homologous to the regions upstream and downstream of the target mcy gene.

-

Transformation: The suicide vector is introduced into the cyanobacterial cells, typically through conjugation from an E. coli donor strain or by electroporation.

-

Homologous Recombination: Inside the cyanobacterium, a double crossover event occurs between the homologous regions on the suicide vector and the corresponding sequences on the chromosome. This results in the replacement of the target mcy gene with the antibiotic resistance cassette.

-

Mutant Selection and Verification: The transformed cells are plated on a medium containing the corresponding antibiotic to select for successful recombinants. The correct insertion and deletion are then verified by PCR and DNA sequencing.[15]

Conclusion

The genetic basis of this compound production in cyanobacteria is a complex and fascinating area of research. The elucidation of the mcy gene cluster and the development of molecular tools to study its expression and function have significantly advanced our understanding of how these potent toxins are synthesized. For researchers and professionals in drug development, a thorough understanding of this genetic system is crucial for developing strategies to mitigate the harmful effects of toxic cyanobacterial blooms and for exploring the potential of these unique biosynthetic pathways for novel applications.

References

- 1. Impact of temperature on the temporal dynamics of microcystin in Microcystis aeruginosa PCC7806 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of an ABC Transporter Gene, mcyH, Results in Loss of Microcystin Production in the Cyanobacterium Microcystis aeruginosa PCC 7806 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation of an ABC transporter gene, mcyH, results in loss of microcystin production in the cyanobacterium Microcystis aeruginosa PCC 7806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jlakes.org [jlakes.org]

- 6. Frontiers | Impact of temperature on the temporal dynamics of microcystin in Microcystis aeruginosa PCC7806 [frontiersin.org]

- 7. Warming Affects Growth Rates and Microcystin Production in Tropical Bloom-Forming Microcystis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recurrent adenylation domain replacement in the microcystin synthetase gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Proteomic and Microcystin Production Response of Microcystis aeruginosa to Phosphorus Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of cyanobacterial microcystin synthetase (mcy) E gene transcript levels, mcy E gene copies, and biomass as indicators of microcystin risk under laboratory and field conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of qPCR and RT-qPCR for Monitoring Variations of Microcystin Producers and as an Early Warning System to Predict Toxin Production in an Ohio Inland Lake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Real-Time PCR for Quantification of Microcystin Genotypes in a Population of the Toxic Cyanobacterium Microcystis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Real-Time PCR for Determination of Microcystin Synthetase E Copy Numbers for Microcystis and Anabaena in Lakes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suicide vectors for antibiotic marker exchange and rapid generation of multiple knockout mutants by allelic exchange in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Closed circular genome sequence of a Microcystis aeruginosa PCC7806 ΔmcyB (UTK) non-toxic mutant - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Significance of Microcystin-LR in Aquatic Ecosystems: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microcystin-LR (MC-LR) is a potent cyclic heptapeptide (B1575542) hepatotoxin produced by cyanobacteria, most notably Microcystis aeruginosa. The increasing frequency and intensity of cyanobacterial harmful algal blooms (cyanoHABs) globally have made understanding the ecological role of MC-LR a critical area of research. This technical guide provides an in-depth analysis of the multifaceted functions of MC-LR in aquatic ecosystems. It details its primary mechanism of toxicity, its role as an allelochemical agent, its dynamics within aquatic food webs, and its influence on community structure. This document synthesizes quantitative toxicological data, outlines detailed experimental protocols for its study, and provides visual representations of key biological pathways and workflows to support advanced research and potential therapeutic development.

Introduction: The Dual Role of a Potent Toxin

This compound is one of over 250 identified microcystin (B8822318) variants and is among the most toxic and widely studied.[1] Its chemical stability, a result of its cyclic structure, allows it to persist in the aquatic environment.[2] While primarily known for its severe hepatotoxicity in vertebrates, which has led to animal and human fatalities, the ecological functions of MC-LR are far more complex. In its producing organism, Microcystis, MC-LR is synthesized non-ribosomally by a large enzyme complex encoded by the mcy gene cluster.[3][4] Ecologically, MC-LR acts not only as a defense mechanism against grazing pressure but also as an allelochemical, influencing the growth and behavior of competing phytoplankton, bacteria, and aquatic plants.[5][6] Its transfer through the food web is a significant concern, with evidence pointing towards bioaccumulation in various organisms, although biomagnification is not consistently observed. This guide explores these roles through quantitative data, detailed methodologies, and pathway visualizations.

Core Mechanism of Action: Protein Phosphatase Inhibition

The primary molecular mechanism of MC-LR toxicity across a wide range of eukaryotic organisms is the potent and specific inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[7] These enzymes are crucial regulators of numerous cellular processes, including cell cycle control, cytoskeletal dynamics, and signal transduction.

By binding covalently to a cysteine residue within the catalytic subunit of these phosphatases, MC-LR effectively freezes the cell in a state of hyperphosphorylation.[8] This disruption leads to a cascade of downstream effects, including loss of cytoskeletal integrity, DNA damage, induction of oxidative stress, and ultimately, apoptosis or necrosis.[9][10] The liver is the primary target organ in vertebrates due to the active transport of MC-LR into hepatocytes via organic anion-transporting polypeptides (OATPs).[10][11]

Quantitative Inhibition Data

The inhibitory potency of MC-LR against PP1 and PP2A is exceptionally high, with IC50 values typically in the low nanomolar to picomolar range. This makes it one of the most potent enzyme inhibitors known.

| Enzyme Target | Toxin | IC50 (Concentration for 50% Inhibition) | Reference(s) |

| Protein Phosphatase 1 (PP1) | This compound | ~1.7 nM | [8][7][12] |

| Protein Phosphatase 2A (PP2A) | This compound | ~0.04 nM (40 pM) | [8][7][12] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of MC-LR entry into a hepatocyte and its subsequent inhibition of Protein Phosphatase 2A, leading to cytoskeletal disruption.

Trophic Dynamics: Bioaccumulation and Food Web Transfer

MC-LR enters the aquatic food web primarily through ingestion of toxic Microcystis cells by primary consumers such as zooplankton.[10] The toxin can then be transferred to higher trophic levels, including invertebrates, fish, and potentially birds and mammals.[13]

Quantitative Trophic Transfer Data

Studies have consistently shown that MC-LR bioaccumulates in the tissues of aquatic organisms. However, the toxin does not typically biomagnify; instead, a process of biodilution is often observed, where concentrations decrease at higher trophic levels.[8] Bioaccumulation factors (BAFs) can vary widely depending on the species, exposure duration, and environmental conditions.

| Trophic Level / Organism | Tissue | MC-LR Concentration Range | Reference(s) |

| Phytoplankton (Microcystis) | Cells | Up to 11,000 ng/L (cellular toxin in lake water) | [4] |

| Zooplankton (Daphnia, Copepods) | Whole Body | Up to 67 µg/g (dry weight) | [4] |

| Gastropods (Snails) | Whole Body | Up to 120 µg/g (dry weight) | [4] |

| Fish (Omnivorous/Planktivorous) | Liver | 0.1 - 2.14 µg/kg (wet weight) | [14] |

| Fish (Omnivorous/Planktivorous) | Muscle | 0.1 - 0.19 µg/kg (wet weight) | [14] |

Note: Direct comparison of concentrations is complex due to variations in units (per volume vs. per mass) and weight basis (wet vs. dry).

Conceptual Food Web Transfer Diagram

This diagram illustrates the primary pathways of MC-LR movement and accumulation in a simplified freshwater aquatic food web.

Allelopathic and Community Structuring Roles

Beyond its role as a grazer defense, MC-LR functions as an allelochemical, impacting the growth and physiology of competing organisms. This can be a key factor in the dominance of Microcystis during blooms.

-

Effects on Other Algae and Cyanobacteria : MC-LR can inhibit the growth and photosynthesis of competing phytoplankton, including green algae and other cyanobacteria.[5][15]

-

Effects on Macrophytes : Aquatic plants, such as Ceratophyllum demersum (hornwort) and Lemna minor (duckweed), can experience growth inhibition, reduced photosynthetic output, and oxidative stress upon exposure to environmentally relevant concentrations of MC-LR.[6][16] For some sensitive endpoints like chlorophyll (B73375) a content in Lemna gibba, an EC50 value as low as 14.47 µg/L has been reported.[17]

-

Effects on Bacteria : MC-LR can structure the bacterial community within the phycosphere (the area immediately surrounding the algal cell), potentially influencing nutrient cycling and cross-feeding interactions that benefit the Microcystis colony.[15]

Experimental Protocols

Accurate assessment of MC-LR in environmental and biological samples is paramount. The following sections provide condensed protocols for key analytical procedures.

Protocol: Extraction of MC-LR from Water and Tissue

Objective: To extract intracellular and dissolved MC-LR for subsequent analysis.

A. Extraction from Water (Total MC-LR):

-

Sample Collection: Collect a known volume of water (e.g., 1 L) in an amber glass bottle.

-

Cell Lysis: Subject the water sample to three repeated freeze-thaw cycles (-20°C to room temperature) to lyse the cyanobacterial cells and release intracellular toxins.[2]

-

Filtration: Filter the lysed sample through a glass fiber filter (e.g., GF/C, 1.2 µm pore size) to remove cellular debris. The filtrate now contains the total (initially intracellular + dissolved) MC-LR.

-

Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg) with 6 mL of methanol (B129727), followed by 6 mL of ultrapure water.[18] b. Load the filtered water sample onto the cartridge at a slow, steady rate. c. Wash the cartridge with 20% aqueous methanol to remove polar interferences.[18] d. Elute the bound microcystins with 8-10 mL of 80-90% aqueous methanol.[18]

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at ≤40°C. Reconstitute the residue in a known, small volume (e.g., 1 mL) of methanol or the initial mobile phase for analysis.

B. Extraction from Fish Tissue:

-

Homogenization: Weigh a known amount of tissue (e.g., 1 g) and homogenize it in a solvent mixture. A common mixture is methanol:water:butanol.[18]

-

Sonication: Sonicate the homogenate to further disrupt cells and aid extraction (e.g., 2-5 minutes).[18]

-

Centrifugation: Centrifuge the sample at >4000 x g to pellet the solid debris.[18]

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted toxins.

-

SPE Cleanup: Dilute the supernatant with ultrapure water and perform SPE cleanup as described in step 4.A.4 to remove lipids and other matrix interferences. Hydrophilic-Lipophilic Balance (HLB) cartridges are often recommended for complex matrices.[18]

-

Concentration & Reconstitution: Proceed as described in step 4.A.5.

Protocol: Quantification by HPLC-MS/MS

Objective: To separate, identify, and quantify MC-LR with high specificity and sensitivity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), such as a triple quadrupole or QTOF.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[19]

-

-

Gradient Elution: Run a gradient program starting with a high percentage of Mobile Phase A (e.g., 95%), linearly increasing the percentage of Mobile Phase B to elute the analytes. A typical run time is 6-10 minutes.[18]

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate in Multiple Reaction Monitoring (MRM) mode. For MC-LR (molecular weight 994.5), monitor specific precursor-to-product ion transitions. A common precursor ion is the doubly charged molecule [M+2H]²⁺ at m/z 498.3. A characteristic product ion resulting from the fragmentation of the Adda side chain is often found at m/z 135.

-

-

Quantification: Prepare a calibration curve using certified MC-LR standards. Quantify the toxin in samples by comparing their peak areas to the calibration curve.

Protocol: Screening by Protein Phosphatase Inhibition Assay (PPIA)

Objective: To screen samples for the presence of PP1/PP2A-inhibiting toxins based on their biological activity.

-

Principle: The assay measures the activity of a known amount of PP1 or PP2A enzyme on a chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP). In the presence of inhibitors like MC-LR, the enzyme activity is reduced, resulting in less color development.[20][21]

-

Reagents:

-

Recombinant Protein Phosphatase 1 (PP1) or 2A (PP2A).

-

Assay buffer (e.g., Tris-HCl with MnCl₂).

-

Substrate: p-nitrophenyl phosphate (pNPP).

-

MC-LR standards and extracted samples.

-

-

Procedure (96-well plate format): a. Add 10 µL of standard, control, or sample to designated wells.[20] b. Add 10 µL of diluted PP1 enzyme solution to each well and incubate for 15 minutes at 25-37°C to allow for inhibition.[8][20] c. Initiate the reaction by adding 90-100 µL of the pNPP substrate solution.[8] d. Incubate for 60-90 minutes at 37°C. e. Stop the reaction (if necessary, depending on the kit) and measure the absorbance at 405 nm using a microplate reader.[8][21]

-

Calculation: Calculate the percentage of inhibition for each sample relative to the uninhibited control. Determine the MC-LR equivalent concentration by comparing the inhibition to a standard curve generated with known MC-LR concentrations. The limit of detection can be as low as 0.4 µg/L.[22]

Workflow and Pathway Diagrams

This diagram outlines the typical steps involved from sample collection to data analysis for quantifying MC-LR in an environmental water sample.

MC-LR is synthesized by a large multi-enzyme complex involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) encoded by the mcy gene cluster.

Conclusion and Future Directions

This compound is a highly influential secondary metabolite that plays a central role in the ecology of cyanobacterial blooms. Its function extends beyond that of a simple toxin to an active agent in structuring aquatic communities and mediating inter-species competition. The potent and specific inhibition of protein phosphatases makes MC-LR not only an ecological and public health concern but also a valuable molecular probe for studying fundamental cellular processes, a topic of interest for drug development professionals. Future research should focus on elucidating the environmental triggers for mcy gene expression, understanding the full extent of its allelopathic interactions, and developing more robust models to predict its bioaccumulation and fate in a changing global climate. The detailed protocols and data presented herein provide a foundation for researchers to address these critical questions.

References

- 1. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 2. epa.gov [epa.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Light and the Transcriptional Response of the Microcystin Biosynthesis Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Kinetic Study of Accumulation and Elimination of this compound in Yellow Perch (Perca Flavescens) Tissue and Implications for Human Fish Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colorimetric Immuno-Protein Phosphatase Inhibition Assay for Specific Detection of Microcystins and Nodularins of Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism for the Potential Inhibition Effect of this compound Disinfectant By-Products on Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Microcystin -LR in Water Samples Using Improved HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aloki.hu [aloki.hu]

- 11. HPLC Method for Microcystins [cyanosite.bio.purdue.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Reciprocal allelopathic responses between toxic cyanobacteria (Microcystis aeruginosa) and duckweed (Lemna japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Responses and toxin bioaccumulation in duckweed (Lemna minor) under this compound, linear alkybenzene sulfonate and their joint stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Allelopathic effects of the toxic cyanobacterium Microcystis aeruginosa on duckweed, Lemna gibba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimization of extraction methods for quantification of this compound and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LCMS-SOP Determination of Microcystins in Water Samples by High Performance Liquid Chromatography (HPLC) wi... [protocols.io]

- 20. academic.oup.com [academic.oup.com]

- 21. mdpi.com [mdpi.com]

- 22. Optimization and validation of a protein phosphatase inhibition assay for accessible microcystin detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Microcystin-LR: A Technical Guide to its Uptake and Bioaccumulation in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcystin-LR (MC-LR) is a potent hepatotoxin produced by cyanobacteria, commonly known as blue-green algae. The increasing frequency and intensity of harmful algal blooms globally pose a significant threat to aquatic ecosystems and public health. Understanding the mechanisms of MC-LR uptake, its bioaccumulation in aquatic organisms, and the subsequent toxicological effects is crucial for risk assessment, environmental monitoring, and the development of potential therapeutic interventions. This technical guide provides an in-depth overview of the current scientific knowledge on the uptake and bioaccumulation of MC-LR in aquatic organisms, detailed experimental protocols for its study, and a summary of its impact on cellular signaling pathways.

Uptake and Bioaccumulation of this compound in Aquatic Organisms

Aquatic organisms can be exposed to MC-LR through two primary routes: direct uptake of dissolved toxins from the water and ingestion of toxic cyanobacterial cells or contaminated food sources.[1] The bioaccumulation of MC-LR varies significantly across different species and trophic levels, influenced by factors such as feeding habits, metabolic capacity, and environmental conditions.

Quantitative Data on MC-LR Bioaccumulation

The following tables summarize the quantitative data on MC-LR concentrations, bioconcentration factors (BCFs), and bioaccumulation factors (BAFs) in various aquatic organisms.

Table 1: this compound Concentrations in Phytoplankton and Zooplankton

| Organism Type | Species | MC-LR Concentration (µg/g dry weight) | Location/Study Conditions | Reference |

| Phytoplankton | Microcystis aeruginosa | Up to 11,000 ng/L (cellular toxin) | Hypereutrophic lakes, Alberta, Canada | [2] |

| Zooplankton | Mixed community | Up to 67 | Hypereutrophic lakes, Alberta, Canada | [2] |

Table 2: this compound Bioaccumulation in Bivalves

| Species | Tissue | MC-LR Concentration (µg/g dry weight) | Exposure Conditions | Reference |

| Unio douglasiae | Hepatopancreas | 130 ± 11 (15°C) | 15-day exposure to toxic Microcystis cells | [3] |

| 250 ± 40 (25°C) | ||||

| Corbicula fluminea | Whole body | > 3 µg/g (wet weight) | 24-72h exposure to cultured Microcystis | [4] |

| Crassostrea virginica | Whole body | > 3 µg/g (wet weight) | 24-72h exposure to cultured Microcystis | [4] |

Table 3: this compound Bioaccumulation in Gastropods

| Species | Tissue | MC-LR Concentration (µg/g dry weight) | Location | Reference |

| Radix swinhoei | Hepatopancreas | 9.33 | Lake Dianchi, China | [5] |

| Digestive tracts | 1.66 | |||

| Gonads | 0.45 | |||

| Muscles | 0.22 | |||

| Margarya melanioides | Hepatopancreas | 3.74 | Lake Dianchi, China | [5] |

| Digestive tracts | 3.03 | |||

| Gonads | 1.34 | |||

| Muscles | 0.40 | |||

| Gastropods (unspecified) | Whole body | Up to 120 | Hypereutrophic lakes, Alberta, Canada | [2] |

Table 4: this compound Bioconcentration and Bioaccumulation in Fish

| Species | Trophic Level | Tissue | MC-LR Concentration (µg/kg fresh weight) | BCF/BAF | Location/Study | Reference |

| Oreochromis mossambicus | Planktivorous | Liver | 2.14 | - | Loskop Dam, South Africa | [6] |

| Muscle | 0.17 | - | ||||

| Labeobarbus rosae | Omnivorous | Liver | 1.72 | - | Loskop Dam, South Africa | [6] |

| Muscle | 0.19 | - | ||||

| Pomoxis spp. | Carnivorous | Muscle | 1.0 - 70 | - | Eutrophic Lake | [2] |

| Cyprinus carpio | Omnivorous | Muscle | 3.5 | - | Eutrophic Lake | [2] |

| Chirostoma spp. | Zooplanktivorous | Whole body | Lower than phytoplanktivorous | - | Lago de Patzcuaro, Mexico | [7] |

| Goodea sp. | Phytoplanktivorous | Whole body | Highest among tested species | - | Lago de Patzcuaro, Mexico | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MC-LR uptake and bioaccumulation.

Toxin Extraction from Animal Tissues

Objective: To extract free MC-LR from various animal tissues for subsequent quantification.

Materials:

-

Homogenizer

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727), water, butanol

-

Nitrogen evaporator

-

Vortex mixer

Protocol:

-

Homogenization: Weigh the frozen tissue sample and homogenize it in a suitable solvent mixture. A common solvent is a methanol:water:butanol mixture (e.g., 75:20:5 v/v/v).[8]

-

Sonication: Sonicate the homogenate to lyse the cells and release intracellular toxins. The duration of sonication may need to be optimized for different tissue types (e.g., 2-10 minutes).[8]

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 4200 x g) to pellet the tissue debris.[8]

-

Supernatant Collection: Carefully collect the supernatant containing the extracted toxins.

-

Liquid-Liquid Extraction (optional for lipid removal): For fatty tissues, a defatting step with hexane can be performed. Mix the supernatant with an equal volume of hexane, vortex, and centrifuge. Discard the upper hexane layer.

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridge by passing methanol followed by deionized water through it.[8]

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a low percentage of methanol in water (e.g., 20% methanol) to remove polar impurities.[8]

-

Elute the microcystins with a higher concentration of methanol (e.g., 80% methanol).[8]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., 50% methanol) for analysis.[7]

Quantification of this compound

2.2.1. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

Objective: To accurately identify and quantify MC-LR and its congeners.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 analytical column

Protocol:

-

Sample Injection: Inject the reconstituted sample extract into the HPLC system.[9]

-

Chromatographic Separation: Separate the microcystin (B8822318) congeners on a C18 column using a gradient elution program with a mobile phase typically consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection:

-

Ionize the separated compounds using ESI in positive ion mode.

-

Detect and quantify the target analytes using multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of MC-LR (e.g., m/z 995.5) and monitoring for specific product ions after fragmentation.[10]

-

-

Quantification: Create a calibration curve using certified MC-LR standards of known concentrations. Quantify the MC-LR in the samples by comparing their peak areas to the calibration curve.[11]

2.2.2. Protein Phosphatase Inhibition Assay (PPIA)

Objective: To measure the total toxic activity of microcystins and nodularins based on their inhibition of protein phosphatase 1 (PP1) or 2A (PP2A).

Materials:

-

Recombinant PP1 or PP2A enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

-

96-well microplate reader

-

Buffer solutions

Protocol:

-

Prepare Reagents: Dilute the PP1 enzyme and prepare the pNPP substrate solution in their respective buffers.[12]

-

Assay Setup: In a 96-well plate, add the sample extract, a known concentration of MC-LR standard (for the standard curve), and a control (solvent only).[12]

-

Enzyme Addition: Add the diluted PP1 enzyme to each well and incubate to allow the toxins to bind to the enzyme.[12]

-

Substrate Addition: Add the pNPP substrate to each well to start the enzymatic reaction.

-

Measure Absorbance: Measure the rate of p-nitrophenol production (a yellow product) by reading the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.[13]

-

Calculate Inhibition: Calculate the percentage of PP1 inhibition for each sample and standard concentration relative to the control.

-

Quantify Toxin Equivalents: Construct a standard curve by plotting the percentage of inhibition versus the MC-LR concentration. Determine the MC-LR equivalent concentration in the samples from this curve.[12]

Uptake and Depuration Experimental Workflow

Objective: To determine the kinetics of MC-LR uptake and elimination in an aquatic organism.